Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
Overview
Description
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is known for its versatile applications in various fields of scientific research, including organic synthesis, drug discovery, and material science.
Mechanism of Action
Mode of Action
The exact mode of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is currently unknown due to the lack of research on this specific compound . .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving piperazine and phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phenoxy acids, while reduction may produce amine derivatives .
Scientific Research Applications
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Discovery: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl({2-[2-(piperidin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(morpholin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(pyrrolidin-1-yl)phenoxy]ethyl})amine
Uniqueness
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is unique due to the presence of the piperazine ring, which imparts distinct chemical and pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .
Biological Activity
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
1. Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₃H₁₈N₂O
- CAS Number: Not specified in the provided sources.
The presence of the piperazine ring contributes significantly to its biological activity, as piperazine derivatives are known for their broad spectrum of pharmacological effects.
2.1 Antimicrobial Activity
Piperazine derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that these compounds can inhibit various bacterial strains and exhibit antifungal activity. For instance, structural modifications in piperazine derivatives have shown enhanced binding affinity to bacterial enzymes, which is crucial for their antimicrobial efficacy .
2.2 Anticancer Activity
Recent research highlights the potential of piperazine-containing compounds in cancer therapy. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. The IC₅₀ values (half maximal inhibitory concentration) of various piperazine derivatives against tumor cells indicate promising anticancer activity, suggesting that these compounds may induce apoptosis or necroptosis in malignant cells .
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Compound 1 | 34.31 | MDA-MB 231 |
Compound 2 | 39.78 | U-87 MG |
This compound | Not specified | Not specified |
2.3 Neuropharmacological Effects
Piperazine derivatives have also been studied for their interactions with aminergic receptors, which are critical in neuropharmacology. The ability of this compound to bind to these receptors may contribute to its potential use in treating neurological disorders . The modulation of neurotransmitter systems suggests possible applications in anxiety and depression treatments.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding: The compound's interaction with aminergic receptors can modulate neurotransmitter release and influence various signaling pathways.
- Induction of Cell Death: Similar compounds have been shown to trigger necroptosis in cancer cells, a regulated form of cell death that circumvents traditional apoptotic pathways .
- Inhibition of Enzymatic Activity: Piperazine derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is significant for neurodegenerative diseases like Alzheimer's .
4. Case Studies
Several studies have investigated the biological activity of related piperazine compounds:
- Study on LQFM018: This study explored a piperazine derivative's ability to induce necroptosis in K562 leukemic cells, highlighting its potential as an anticancer agent .
- Antimicrobial Screening: A series of piperazine derivatives were synthesized and screened for antimicrobial activity, demonstrating effective inhibition against specific bacterial strains .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. The ongoing exploration of its mechanisms and therapeutic potentials may pave the way for new drug developments targeting various diseases.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBUHQECMSCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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